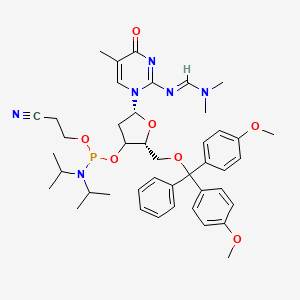
isoG Nucleoside-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IsoG Nucleoside-1, also known as isoguanosine, is an isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine . This compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
Preparation Methods
IsoG Nucleoside-1 can be synthesized through several methods. One common synthetic route involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate . Another method involves the transposition of the C2 carbonyl and C6 amino groups of guanosine . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
IsoG Nucleoside-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoguanosine can lead to the formation of 2-hydroxyadenine .
Scientific Research Applications
IsoG Nucleoside-1 has a wide range of scientific research applications. In chemistry, it is used in the formation of supramolecular structures such as gels and ionophores . In biology, it plays a role in genetic studies and the formation of base-pairing duplexes . Additionally, it is used in the study of DNA damage and repair mechanisms .
Mechanism of Action
The mechanism of action of IsoG Nucleoside-1 involves its ability to form various supramolecular structures through hydrogen bonding and cation-templated assembly . These structures can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects . For example, the formation of G-quadruplex structures can inhibit telomerase activity, which is crucial for the proliferation of cancer cells .
Comparison with Similar Compounds
IsoG Nucleoside-1 is unique compared to other similar compounds due to its specific translocation of the C2 carbonyl and C6 amino groups . Similar compounds include guanosine, 2,6-diaminopurine, and 6-chloroxanthosine . While these compounds share some structural similarities, the unique arrangement of functional groups in isoguanosine results in distinct properties and applications .
Properties
Molecular Formula |
C43H55N6O7P |
|---|---|
Molecular Weight |
798.9 g/mol |
IUPAC Name |
N'-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H55N6O7P/c1-30(2)49(31(3)4)57(54-25-13-24-44)56-38-26-40(48-27-32(5)41(50)46-42(48)45-29-47(6)7)55-39(38)28-53-43(33-14-11-10-12-15-33,34-16-20-36(51-8)21-17-34)35-18-22-37(52-9)23-19-35/h10-12,14-23,27,29-31,38-40H,13,25-26,28H2,1-9H3/b45-29+/t38?,39-,40-,57?/m1/s1 |
InChI Key |
LWKGWKLOYHBMTN-SKIDPXCXSA-N |
Isomeric SMILES |
CC1=CN(C(=NC1=O)/N=C/N(C)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=NC1=O)N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



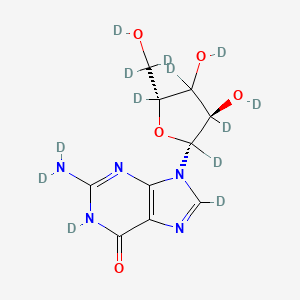



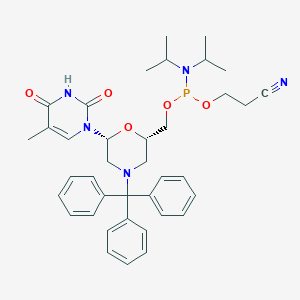

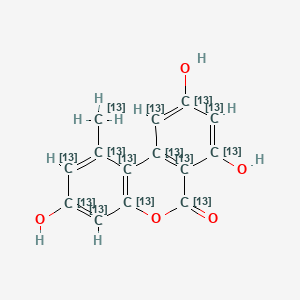

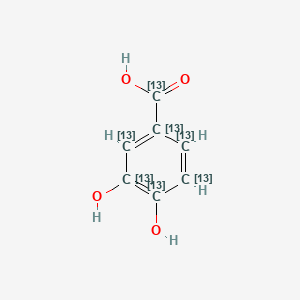
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)



